molecular formula C12H14FNO3 B8758340 Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate

Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate

Cat. No. B8758340
M. Wt: 239.24 g/mol
InChI Key: OAABYIKOQIMZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate is a useful research compound. Its molecular formula is C12H14FNO3 and its molecular weight is 239.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

ethyl 2-(7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate

InChI

InChI=1S/C12H14FNO3/c1-2-16-12(15)6-9-7-17-11-5-8(13)3-4-10(11)14-9/h3-5,9,14H,2,6-7H2,1H3

InChI Key

OAABYIKOQIMZBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1COC2=C(N1)C=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl (2E)-4-(5-fluoro-2-nitrophenoxy)but-2-enoate (Intermediate 9, 310 g, 1.09 mol) dissolved in AcOH (1.4 L) was added dropwise during one h to a slurry of iron powder (325 mesh, 305 g, 5.47 mol) in AcOH (0.90 L) at 60° C. under nitrogen atmosphere. The temperature was kept at 60-75° C. during the addition. Upon complete addition the resulting mixture was stirred at 70° C. for 30 min before it was cooled to rt. The solids were filtered off and washed with AcOH (2.5 L). The filtrate was concentrated to dryness and the residue was dissolved in EtOAc (2.0 L). The solution was washed with citric acid (aq., 10% w/w, 2×1.0 L), Na2CO3 (10% w/w, 500 mL) and water (1.5 L). The solution was then concentrated to dryness and the obtained residue was dissolved in i-PrOAc (500 mL). Concentration to dryness once again yielded a residue which was purified by column chromatography on silica using heptane/EtOAc (4:1) as eluent. The title compound (236 g, 0.986 mol, 98% w/w, 88% yield) was obtained as an oil.
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Name
Quantity
0.9 L
Type
solvent
Reaction Step Two
Name
Quantity
305 g
Type
catalyst
Reaction Step Two
Yield
88%

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